25-Hydroxyprovitamin D3

Descripción general

Descripción

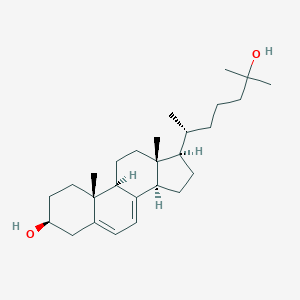

Cholesta-5,7-dien-3beta,25-diol is a cholestanoid that is 7-dehydrocholesterol carrying an additional hydroxy substituent at position 25. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 25-hydroxy steroid, a cholestanoid, a 3beta-hydroxy-Delta(5)-steroid and a C27-steroid. It derives from a cholesta-5,7-dien-3beta-ol.

Mecanismo De Acción

Target of Action

The primary target of 25-Hydroxy-7-dehydrocholesterol is the macrophages , specifically the immunosuppressive macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Mode of Action

25-Hydroxy-7-dehydrocholesterol interacts with its targets by regulating lysosome AMP kinase activation and metabolic reprogramming . This compound is produced by the cholesterol metabolizing enzyme CH25H and accumulates in macrophages . It competes with cholesterol to bind to the lysosome localization signal protein GPR155, thereby inhibiting mTORC1 activation . This leads to enhanced activation of AMPKa, which in turn increases the transcriptional activity of the transcription factor STAT6 . As a result, macrophages produce more Arg1 and anti-inflammatory factors .

Biochemical Pathways

The compound is involved in the cholesterol metabolism pathway. It is produced by the oxidation of cholesterol to form 25-Hydroxycholesterol (25-HC), which is then further oxidized to produce 7a,25-Hydroxycholesterol . This pathway is crucial for the regulation of natural immunity and provides new insights into the metabolic reprogramming of cholesterol .

Pharmacokinetics

It is known that the compound accumulates in macrophages , suggesting that it may be distributed throughout the body via the circulatory system.

Result of Action

The action of 25-Hydroxy-7-dehydrocholesterol results in the activation of immunosuppressive macrophages . This leads to the production of more Arg1 and anti-inflammatory factors, which can help in the fight against tumors . In fact, knocking out the CH25h gene in macrophages can reverse their immunosuppressive function, inhibit the development of various subcutaneous tumors, and enhance the anti-tumor effects of anti-PD1 monoclonal antibodies .

Action Environment

The action of 25-Hydroxy-7-dehydrocholesterol can be influenced by environmental factors. For instance, the tumor microenvironment and cytokines IL-4/IL-13 can induce the expression of the Ch25h gene, which is responsible for the production of this compound . Furthermore, the compound and cholesterol are located in the lysosome, where they balance each other to regulate the fate of macrophages .

Análisis Bioquímico

Biochemical Properties

25-Hydroxy-7-dehydrocholesterol interacts with several enzymes and proteins. One such enzyme is Cytochrome P450 46A1, which oxidizes 7-dehydrocholesterol to 24-hydroxy-7-dehydrocholesterol and 25-Hydroxy-7-dehydrocholesterol . The catalytic rates of formation increase in the order of 24-hydroxy-7-dehydrocholesterol < 24-hydroxycholesterol < 25-Hydroxy-7-dehydrocholesterol from their respective precursors, with a ratio of 1:2.5:5 .

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 25-Hydroxy-7-dehydrocholesterol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to interact with Cytochrome P450 46A1, leading to the oxidation of 7-dehydrocholesterol .

Metabolic Pathways

25-Hydroxy-7-dehydrocholesterol is involved in the biosynthesis of cholesterol, interacting with enzymes such as Cytochrome P450 46A1 . It may also affect metabolic flux or metabolite levels.

Actividad Biológica

25-Hydroxyprovitamin D3, commonly referred to as 25(OH)D3, is a crucial metabolite of vitamin D that plays significant roles in various biological processes within the human body. Its biological activity is primarily linked to calcium homeostasis, bone metabolism, and immune function. This article delves into the biological activity of 25(OH)D3, supported by research findings, case studies, and data tables.

Overview of this compound

25(OH)D3 is synthesized in the liver from vitamin D2 or D3 after their conversion in the skin or diet. It serves as a precursor to the more active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), but recent studies have shown that 25(OH)D3 itself exhibits significant biological activity independent of its conversion to calcitriol.

1. Osteogenic Differentiation:

Research indicates that 25(OH)D3 promotes osteogenic differentiation in human mesenchymal stem cells (hMSCs). It enhances the expression of osteogenic markers such as alkaline phosphatase (ALPL), osteopontin, and osteocalcin in a dose-dependent manner. For instance, treatment with 500 nM of 25(OH)D3 for 14 days resulted in a significant increase in ALPL activity (182 ± 12% compared to control) .

2. Gene Regulation:

25(OH)D3 influences gene expression related to vitamin D metabolism. It upregulates the expression of CYP24A1, a gene involved in vitamin D catabolism, indicating its role in maintaining vitamin D homeostasis .

3. Immune Modulation:

Emerging evidence suggests that 25(OH)D3 may modulate immune responses. Low levels of this metabolite have been associated with increased susceptibility to respiratory infections . A case study highlighted a patient whose vitamin D levels improved with supplementation but still experienced acute respiratory infections, suggesting a complex interaction between vitamin D status and immune health .

Table 1: Summary of Clinical Studies on 25(OH)D3

Case Studies

Case Study on Vitamin D Supplementation:

A notable case involved a 23-year-old female who increased her serum 25(OH)D3 levels from 45.60 nmol/L to 85.91 nmol/L through supplementation. Despite this increase, she contracted an acute respiratory tract infection shortly after escalating her dosage, illustrating the potential complexities surrounding vitamin D supplementation and immune function .

Aplicaciones Científicas De Investigación

Bone Health and Osteogenesis

Osteogenic Differentiation

25-Hydroxyprovitamin D3 has been shown to induce osteogenic differentiation in human mesenchymal stem cells (hMSCs). Research indicates that concentrations of 250–500 nM can promote significant morphological changes in hMSCs, leading to characteristics associated with osteoblasts. Specifically, treatment with 500 nM of 25-hydroxyvitamin D3 resulted in increased alkaline phosphatase activity, a marker of early osteogenic differentiation, demonstrating its potential for bone tissue engineering applications .

Table 1: Effects of this compound on Osteogenic Differentiation

| Treatment Concentration | Alkaline Phosphatase Activity (%) | Morphological Changes Observed |

|---|---|---|

| Control | 100 | No significant changes |

| 250 nM | 137 ± 8% | Minor polygonal changes |

| 500 nM | 182 ± 12% | Significant polygonal changes |

This study emphasizes the potential of using 25-hydroxyvitamin D3 in therapies aimed at treating bone defects and osteoporosis by enhancing the osteogenic potential of stem cells.

Immune Function and Respiratory Health

Acute Respiratory Tract Infections

A case study highlighted the relationship between serum levels of 25-hydroxyvitamin D3 and susceptibility to acute respiratory tract infections (ARTIs). The study followed a medical student who initially had low vitamin D levels and showed improvement after supplementation. However, despite increased supplementation, the patient contracted an ARTI, indicating complex interactions between vitamin D levels and immune response .

Table 2: Vitamin D Supplementation and ARTI Incidence

| Supplementation Regimen | Initial Level (nmol/L) | Final Level (nmol/L) | ARTI Symptoms |

|---|---|---|---|

| 4,000 IU for 14 days | 45.6 | 85.91 | None |

| Increased to 5,000 IU daily | 85.91 | 70.04 | Present |

This case underscores the necessity for further research into how varying levels of vitamin D influence immune responses and susceptibility to infections.

Disease Prevention

COVID-19 Severity

Research has shown that low levels of 25-hydroxyvitamin D3 are associated with increased severity and mortality in COVID-19 patients. A study involving hospitalized patients demonstrated that those with deficient levels (<20 ng/mL) were significantly more likely to experience severe disease outcomes compared to those with sufficient levels (≥40 ng/mL) .

Table 3: Association Between Vitamin D Levels and COVID-19 Severity

| Vitamin D Status (ng/mL) | Severe/Critical Cases (%) | Mortality Rate (%) |

|---|---|---|

| <20 | 87.4 | 25.6 |

| ≥40 | 34.3 | 2.3 |

These findings highlight the importance of monitoring and potentially supplementing vitamin D levels as a preventative measure against severe respiratory infections.

Propiedades

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8-9,18,20,22-24,28-29H,6-7,10-17H2,1-5H3/t18-,20+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFYNCJHSCTBPW-TVQCKQBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304603 | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22145-68-2 | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22145-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022145682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25-HYDROXY-7-DEHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A664165GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.